molecular formula C11H12O3 B12649814 4-(3-Oxobutyl)phenyl formate CAS No. 84604-55-7

4-(3-Oxobutyl)phenyl formate

Cat. No.: B12649814
CAS No.: 84604-55-7
M. Wt: 192.21 g/mol
InChI Key: ZZFMJIBHZZTLPK-UHFFFAOYSA-N
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Preparation Methods

4-(3-Oxobutyl)phenyl formate can be synthesized through the Steglich esterification method. This involves the reaction of raspberry ketone with formic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out at room temperature and yields the desired ester product.

Chemical Reactions Analysis

4-(3-Oxobutyl)phenyl formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-(3-Oxobutyl)phenyl formate exerts its effects involves its interaction with olfactory receptors in fruit flies. The compound mimics natural attractants, leading to the aggregation of flies around the source. This behavior is exploited in traps and monitoring systems to control fruit fly populations .

Comparison with Similar Compounds

Properties

CAS No.

84604-55-7

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

[4-(3-oxobutyl)phenyl] formate

InChI

InChI=1S/C11H12O3/c1-9(13)2-3-10-4-6-11(7-5-10)14-8-12/h4-8H,2-3H2,1H3

InChI Key

ZZFMJIBHZZTLPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OC=O

Origin of Product

United States

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